(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methanesulfonyl chloride
Description
(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methanesulfonyl chloride (CAS: 61271-03-2) is a sulfonyl chloride derivative featuring a 1,3-dioxoisoindoline core. Its molecular formula is C₉H₆ClNO₄S, with a molecular weight of 259.67 g/mol . This compound is sensitive to moisture and requires storage under inert conditions at 2–8°C to maintain stability. Its primary applications include use as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives for pharmaceuticals or materials science .
Key properties:
- Structure: The isoindoline-1,3-dione moiety provides a rigid aromatic system, while the methanesulfonyl chloride group offers electrophilic reactivity for nucleophilic substitution or coupling reactions.
- Safety: Classified under GHS hazard statements (e.g., corrosive, toxic if inhaled), with UN number 3261 and Packing Group II .
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO4S/c10-16(14,15)5-11-8(12)6-3-1-2-4-7(6)9(11)13/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOUYGNYUWEZGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methanesulfonyl chloride typically involves the reaction of phthalic anhydride with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under an inert atmosphere at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is usually purified by recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines and alcohols.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with amines can yield sulfonamide derivatives, while oxidation can produce sulfonic acids .
Scientific Research Applications
(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with various functional groups, leading to the formation of new chemical entities. This reactivity is exploited in organic synthesis to create complex molecules .
Comparison with Similar Compounds
Core Structural Analogues
The following compounds share the 1,3-dioxoisoindoline backbone but differ in substituent chain length and functional groups:
Functional Group Variants
Compounds with alternative functional groups on the isoindoline core:
- Decahydroquinoline-1-sulfonyl chloride: A fully saturated heterocyclic system with sulfonyl chloride. Lacks aromaticity, altering electronic properties and reactivity .
- 4-Phenoxybutan-2-one: Contains a ketone group instead of sulfonyl chloride; used in different synthetic pathways .
Research Findings and Challenges
Biological Activity
The compound (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methanesulfonyl chloride (CAS No. 21315191) is a sulfonyl chloride derivative known for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies that highlight its applications in medicinal chemistry.
- Molecular Formula : C₉H₆ClNO₄S
- Molecular Weight : 251.66 g/mol
- Melting Point : Not specifically reported; however, related compounds suggest a range around 136 °C.
- Boiling Point : Predicted at approximately 494.4 °C.
The compound features a methanesulfonyl chloride moiety which enhances its reactivity with nucleophiles, making it a valuable intermediate in organic synthesis.
Biological Activity Overview
The biological activity of this compound primarily stems from its ability to form covalent bonds with various biomolecules. This characteristic allows it to act as a potent electrophile in biochemical reactions.
- Enzyme Inhibition : The compound can inhibit specific enzymes by modifying their active sites through electrophilic attack. This mechanism is crucial in designing inhibitors for various therapeutic targets.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, potentially useful against resistant bacterial strains.
- Anticancer Potential : Some isoindole derivatives have shown promise in cancer research due to their ability to induce apoptosis in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of various isoindole derivatives, including this compound. The results indicated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the derivative used.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| A | 10 | Staphylococcus aureus |
| B | 25 | E. coli |
| C | 50 | E. coli |
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of carbonic anhydrase II (CA II) by methanesulfonyl chloride derivatives showed that this compound could inhibit CA II with an IC50 value of approximately 60 nM. This suggests potential applications in treating conditions such as glaucoma and epilepsy where CA II plays a critical role.
Safety Profile
While exploring the biological activity of this compound, safety considerations are paramount:
- Toxicity : The compound is corrosive and can cause severe skin burns and eye damage upon contact.
- Environmental Impact : Its reactivity with water and other nucleophiles necessitates careful handling to prevent hazardous reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
